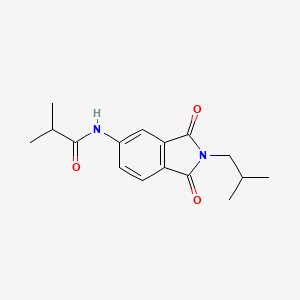![molecular formula C16H21NO2 B4400066 1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)
1-[3-(allyloxy)benzoyl]-4-methylpiperidine
説明
1-[3-(allyloxy)benzoyl]-4-methylpiperidine, also known as JNJ-5207852, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
科学的研究の応用
1-[3-(allyloxy)benzoyl]-4-methylpiperidine has been studied for its potential therapeutic applications in a range of diseases. It has been found to exhibit activity as a selective antagonist of the kappa opioid receptor (KOR). KORs are G protein-coupled receptors that are involved in the modulation of pain, stress, and mood. This compound has been found to have potential applications in the treatment of pain, anxiety, depression, and addiction.
作用機序
1-[3-(allyloxy)benzoyl]-4-methylpiperidine acts as a selective antagonist of the KOR. It binds to the receptor and blocks the binding of endogenous ligands such as dynorphin and prodynorphin. This results in the inhibition of KOR-mediated signaling pathways, which are involved in the modulation of pain, stress, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce stress-induced reinstatement of drug-seeking behavior in animal models of addiction. It has also been found to reduce the aversive effects of stress in animal models of anxiety and depression. In addition, this compound has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
1-[3-(allyloxy)benzoyl]-4-methylpiperidine has several advantages for lab experiments. It is a highly selective antagonist of the KOR, which allows for specific targeting of this receptor. It has also been found to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, this compound has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in human subjects, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-[3-(allyloxy)benzoyl]-4-methylpiperidine. One direction is to further investigate its potential therapeutic applications in the treatment of pain, anxiety, depression, and addiction. Another direction is to study its pharmacokinetic properties in human subjects to determine its potential for clinical use. In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on other signaling pathways. Finally, there is a need to develop more selective and potent KOR antagonists for use in lab experiments and potential clinical applications.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-11-19-15-6-4-5-14(12-15)16(18)17-9-7-13(2)8-10-17/h3-6,12-13H,1,7-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOGCRUOJDHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B4399994.png)

![1-methyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]piperazine hydrochloride](/img/structure/B4400004.png)
![4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4400010.png)
![1-[(4-phenoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4400017.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4400028.png)
![1-(2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4400044.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-3-pyridinylbenzamide](/img/structure/B4400068.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![4-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4400082.png)
![4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4400088.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)